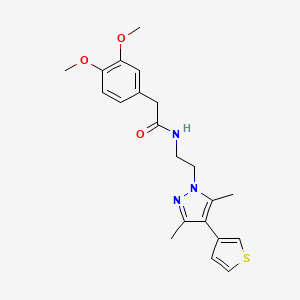

![molecular formula C26H27N3O2S2 B2707429 3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370851-29-9](/img/structure/B2707429.png)

3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are known for their high resonance energy, electrophilic reactivity, high π-electron density, planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bind lone-pairs of electrons on sulfur atoms .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated the versatility of thieno[2,3-b]quinoline derivatives in the synthesis of novel compounds with potential biological activities. For instance, thienoquinolines have been synthesized through various chemical reactions, showcasing their utility in creating a broad spectrum of heterocyclic compounds. The synthesis involves complex chemical processes, including condensation reactions, to produce novel heterocyclic-thieno[2,3-b]quinoline derivatives. These compounds are characterized by their unique structures and have been subjected to further chemical modifications to explore their chemical properties and potential applications (I. Awad, A. Abdel-rahman, & E. A. Bakhite, 1991).

Anticancer Activity

A significant area of research on thieno[2,3-b]quinoline derivatives is their anticancer activity. These compounds have been evaluated for their potential to inhibit cancer cell proliferation, with particular emphasis on breast cancer cells. For example, a specific thieno[2,3-b]pyridine derivative has been shown to exhibit potent anticancer activity by inhibiting the phosphoinositide-specific phospholipase C-γ enzyme, which plays a crucial role in cell motility and tumor cell dissemination. This inhibition leads to the arrest of the cell cycle in the G2/M phases, affecting the morphology and migration of cancer cells, thereby showcasing the potential of thieno[2,3-b]quinoline derivatives in developing targeted cancer therapies (E. Leung, Joyce Hung, D. Barker, & J. Reynisson, 2014).

Biological Activities Beyond Anticancer Properties

Beyond anticancer research, thieno[2,3-b]quinoline derivatives have been explored for a range of biological activities. This includes antimicrobial and antitumor activities, as well as applications in dyeing polyester fibers due to their color characteristics and fastness properties. The novel synthesized compounds have shown high efficiency in in vitro screenings for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This highlights the compound's potential in creating biological active fabrics and its significance in biomedical research (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, & M. I. Kobeasy, 2015).

Propriétés

IUPAC Name |

3-amino-N-(3-butoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2/c1-2-3-13-31-17-9-6-8-16(15-17)28-25(30)24-23(27)22-21(20-12-7-14-32-20)18-10-4-5-11-19(18)29-26(22)33-24/h6-9,12,14-15H,2-5,10-11,13,27H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLJMIJODFRXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

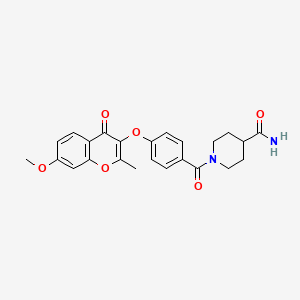

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)

![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)

![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2707362.png)

![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)

![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)

![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)